3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
3-[(4-chloro-3-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-12(5-6-13(9)15)21(19,20)16-11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRQWSEVFHAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nitration: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid has been investigated for its potential therapeutic effects:
-
Anti-Cancer Activity:
- Recent studies have shown that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). The IC50 values for these compounds range from 1.52 to 6.31 μM, indicating potent activity .
- Cholinesterase Inhibition:
Antimicrobial Activity
The compound has shown notable antimicrobial properties against various pathogens:
- Bacterial Inhibition:
- Antifungal Activity:
Case Studies
- Breast Cancer Treatment:
- Antimicrobial Evaluation:
Mechanism of Action
The mechanism of action of 3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid and related compounds:
Key Differences and Implications
Substituent Effects on Acidity: The carboxylic acid group in all compounds confers acidity, but substituents modulate pKa. The electron-withdrawing trifluoromethyl group in the compound from lowers the pKa to ~3.39, enhancing acidity compared to tolfenamic acid (pKa ~4.1) .
Biological Activity: Tolfenamic acid’s amino group facilitates cyclooxygenase (COX) inhibition, a hallmark of NSAIDs. In contrast, sulfonamide-containing analogs (e.g., the target compound) may target different enzymes, such as carbonic anhydrase, due to sulfonamide’s zinc-binding capability . The sulfamoyl group in 2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid contributes to diuretic activity by interacting with renal ion channels, as seen in chlorthalidone derivatives .
Synthetic Routes: The target compound can be synthesized via nucleophilic substitution, reacting 4-chloro-3-methylbenzenesulfonyl chloride with 3-aminobenzoic acid under basic conditions (similar to methods in ) . In contrast, tolfenamic acid is synthesized via Ullmann coupling between anthranilic acid and 3-chloro-2-methylaniline .
Stability and Solubility :
- Sulfonamide groups generally enhance thermal and hydrolytic stability compared to esters or amides. The methyl group in the target compound may introduce steric hindrance, slowing degradation but reducing aqueous solubility .
- Fluorinated analogs (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration but complicating formulation .
Biological Activity
3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid, with the molecular formula C14H12ClNO4S and CAS number 459182-04-8, is a sulfonamide derivative that has garnered interest in various fields of biological research. This compound is characterized by its sulfonyl group attached to an aromatic ring, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H12ClNO4S |
| Molar Mass | 325.77 g/mol |
| Density | 1.485 g/cm³ |
| Boiling Point | 527.2 °C |
| pKa | 3.92 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The sulfonyl group can interact with active sites of various enzymes, potentially leading to inhibition of their activity. This inhibition can disrupt several biochemical pathways, making it a candidate for therapeutic applications in conditions where enzyme modulation is beneficial .
Therapeutic Potential
Research has indicated that this compound may possess anti-inflammatory and antimicrobial properties. The following sections summarize relevant studies that highlight these activities:
Anti-inflammatory Activity
In a study examining various sulfonamide derivatives, compounds similar to this compound were shown to exhibit significant inhibition of inflammatory markers in vitro. The mechanism was attributed to the modulation of NF-κB signaling pathways, which are crucial in inflammation .
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties. A comparative study revealed that sulfonamide derivatives demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 μg/mL, indicating promising antibacterial effects .
Case Studies
- Synthesis and Characterization : A study synthesized several new sulfonamides, including derivatives related to this compound. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the compounds, which were then evaluated for biological activity .
- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition potential of this compound against specific targets involved in inflammatory responses. Results indicated that certain modifications to the sulfonamide structure could enhance its inhibitory potency significantly .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-3-methylphenol | Lacks sulfonyl and amino groups | Limited antibacterial activity |
| 4-Chloro-3-methylbenzenesulfonamide | Similar sulfonamide structure | Moderate enzyme inhibition |
| 4-Methylphenylsulfonamide | Different functional groups | Enhanced anti-inflammatory effects |
The comparison highlights that while similar compounds may retain some biological activities, the unique combination of functional groups in this compound enhances its reactivity and potential therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via sulfonylation of 3-aminobenzoic acid with 4-chloro-3-methylbenzenesulfonyl chloride. Key steps include:
- Reagent ratios : A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .
- Solvent selection : Dichloromethane or THF under inert atmosphere (N₂/Ar) minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature : Reactions conducted at 0–5°C reduce exothermic side reactions, with gradual warming to room temperature .
- Workup : Acidic aqueous extraction (pH 2–3) isolates the product as a precipitate. Typical yields range from 65–78% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H NMR :
- Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm.
- The sulfonamide NH proton is typically observed as a broad singlet near δ 10.5–11.0 ppm (DMSO-d₆) .
- IR spectroscopy :
- Mass spectrometry : ESI-MS in negative mode typically shows [M−H]⁻ ions with m/z = 338.01 (calculated for C₁₄H₁₁ClNO₄S) .
Q. How does the compound’s solubility profile impact its utility in biological assays?
-
Solubility :
Solvent Solubility (mg/mL, 25°C) DMSO >50 Water (pH 7) <0.1 Ethanol ~12 -
Implications : Low aqueous solubility necessitates DMSO stock solutions for in vitro studies. For in vivo work, prodrug derivatization (e.g., esterification of the carboxylic acid) improves bioavailability .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets, and how do they align with experimental data?
- Molecular docking : AutoDock Vina or Schrödinger Maestro can model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Key residues (e.g., Thr199, Glu106) form hydrogen bonds with the sulfonamide and carboxylic acid groups .
- MD simulations : GROMACS simulations (100 ns) reveal stable binding in hydrophobic pockets, but experimental IC₅₀ values may deviate by ±15% due to solvation effects .
- Contradictions : Some studies report higher experimental inhibition than computational predictions, possibly due to unaccounted protein flexibility .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Data normalization : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to compare IC₅₀ values across studies .
- Impurity analysis : HPLC-MS (C18 column, 0.1% formic acid gradient) identifies by-products (e.g., hydrolyzed sulfonamide) that may skew activity .
- Target selectivity : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement specificity .
Q. What strategies optimize the compound’s stability during long-term storage or under experimental conditions?
- Storage : Lyophilized powder stored at −20°C in amber vials retains >95% purity for 24 months. In solution (DMSO), aliquot storage at −80°C prevents freeze-thaw degradation .
- Light sensitivity : UV-Vis spectra show absorbance maxima at 265 nm; prolonged light exposure causes a 20% decrease in potency after 48 hours .
- pH-dependent degradation : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hours at pH 9), requiring neutral buffers for biological assays .
Methodological Guidance
- Synthetic troubleshooting : If yields drop below 60%, check sulfonyl chloride purity via chloride titration .
- Analytical validation : Cross-validate NMR assignments using DEPT-135 and HSQC to distinguish overlapping aromatic signals .
- Biological assays : Pre-incubate the compound with 1% BSA to reduce nonspecific binding in cell-based studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
